Phortress

Beschreibung

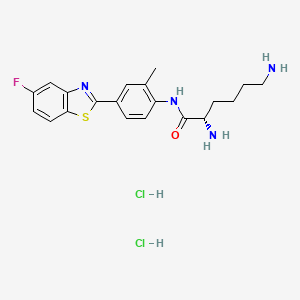

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4OS.2ClH/c1-12-10-13(20-25-17-11-14(21)6-8-18(17)27-20)5-7-16(12)24-19(26)15(23)4-2-3-9-22;;/h5-8,10-11,15H,2-4,9,22-23H2,1H3,(H,24,26);2*1H/t15-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSMNTOCJVVFEU-CKUXDGONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)C(CCCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)[C@H](CCCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328087-38-3 | |

| Record name | Phortress | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328087383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHORTRESS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXR52N9SMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of Phortress: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phortress (NSC 710305) is a novel, experimental antitumor agent that has demonstrated potent and selective activity against a range of human carcinomas, particularly those of breast, ovarian, and renal origin. As a water-soluble prodrug, Phortress is converted in vivo to its active metabolite, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). The unique mechanism of action of Phortress distinguishes it from conventional chemotherapeutic agents. This mechanism is initiated by the binding of its active metabolite to the Arylhydrocarbon Receptor (AhR), leading to the induction of cytochrome P450 1A1 (CYP1A1). Subsequent metabolic activation by CYP1A1 within sensitive tumor cells generates reactive electrophilic species that form covalent DNA adducts, culminating in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of Phortress, presenting key quantitative data, detailed experimental protocols, and visual representations of its core biological pathways and experimental workflows.

Introduction: The Emergence of a Novel Antitumor Benzothiazole

The development of Phortress originated from a research program focused on the discovery of novel antitumor agents with selective activity. The lead compound, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), was identified in 1995 and showed remarkable potency and selectivity against certain cancer cell lines. Further investigation into its mechanism revealed a unique pathway involving the Arylhydrocarbon Receptor (AhR) and metabolic activation by cytochrome P450 enzymes.

To enhance the therapeutic potential of the lead compound, medicinal chemistry efforts focused on overcoming limitations such as metabolic deactivation. This led to the synthesis of fluorinated analogues, including 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), which demonstrated improved metabolic stability and potent, non-biphasic antiproliferative activity. To address the poor water solubility of 5F 203 for parenteral administration, a lysylamide prodrug strategy was employed, resulting in the creation of Phortress (the dihydrochloride salt of the lysylamide prodrug of 5F 203).[1][2][3] This strategic drug design endowed Phortress with favorable pharmaceutical properties while retaining the potent and selective antitumor activity of its parent compound.

Mechanism of Action: A Targeted Metabolic Activation Strategy

The antitumor activity of Phortress is contingent on a specific signaling pathway that is selectively activated in sensitive cancer cells. This targeted approach minimizes off-target toxicity, a common limitation of many conventional chemotherapies.

The Arylhydrocarbon Receptor (AhR) Signaling Pathway

The active metabolite of Phortress, 5F 203, is a high-affinity ligand for the Arylhydrocarbon Receptor (AhR).[4] The canonical AhR signaling pathway is central to the mechanism of action of Phortress. In its inactive state, AhR resides in the cytoplasm as part of a protein complex. Upon binding of 5F 203, the AhR complex translocates to the nucleus, where it dissociates from its chaperone proteins and heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, most notably CYP1A1, leading to its transcriptional activation.[5]

Caption: The Arylhydrocarbon Receptor (AhR) signaling pathway activated by 5F 203.

Metabolic Activation and DNA Adduct Formation

The induction of CYP1A1 is the pivotal step in the bioactivation of 5F 203. In sensitive tumor cells, the newly synthesized CYP1A1 enzyme metabolizes 5F 203 into highly reactive electrophilic species. These metabolites readily form covalent adducts with DNA, leading to single-strand breaks and DNA-protein cross-links. The accumulation of these DNA lesions triggers cell cycle arrest and ultimately induces apoptosis, resulting in the selective killing of cancer cells that express inducible CYP1A1.

Quantitative Preclinical Data

The preclinical evaluation of Phortress and its active metabolite, 5F 203, has generated a substantial body of quantitative data demonstrating its potency and selectivity.

In Vitro Cytotoxicity

The in vitro cytotoxic activity of Phortress and 5F 203 has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the selective potency of these compounds.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| MCF-7 | Breast | 5F 203 | < 1 | |

| MDA-MB-468 | Breast | 5F 203 | < 1 | |

| KM12 | Colorectal | 5F 203 | > 10 | |

| HCC2998 | Colorectal | 5F 203 | > 10 | |

| MRC-5 | Fibroblast (non-tumorigenic) | 5F 203 | > 50 | |

| IGROV-1 | Ovarian | Phortress | Nanomolar range | |

| MKN-45 | Gastric | 5F 203 | ≤ 0.09 | |

| AGS | Gastric | 5F 203 | ≤ 0.09 |

Preclinical Pharmacokinetics

Pharmacokinetic studies of Phortress have been conducted in rodent models to determine its distribution, metabolism, and excretion profile.

| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Clearance (mL/min/kg) | Vd (L/kg) | Half-life (h) |

| Mouse | 10 mg/kg | IV | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Note: Detailed quantitative pharmacokinetic parameters from a single comprehensive table were not available in the public literature. The preclinical toxicokinetic evaluation in mice at 10 mg/kg IV did not report accumulation in plasma. Further studies are required for a complete pharmacokinetic profile. A maximum tolerated dose of 10 mg/kg was established in mice.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used in the preclinical evaluation of Phortress.

Synthesis of Phortress

While a detailed, step-by-step protocol for the synthesis of Phortress (NSC 710305) is not publicly available, its synthesis can be inferred from the synthesis of its active component, 5F 203, and standard prodrug synthesis methodologies. The general approach involves the synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) followed by its conjugation with a lysine derivative to form the lysylamide prodrug.

Synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203):

The synthesis of 5F 203 and related benzothiazoles typically involves the condensation of a substituted 2-aminothiophenol with a substituted benzoic acid or benzaldehyde.

General Procedure for Lysylamide Prodrug Formation:

-

Protection of Lysine: The amino groups of lysine are typically protected with suitable protecting groups (e.g., Boc, Cbz) to allow for selective reaction at the carboxyl group.

-

Activation of the Carboxyl Group: The carboxyl group of the protected lysine is activated using a coupling agent (e.g., DCC, EDC) to facilitate amide bond formation.

-

Coupling Reaction: The activated lysine derivative is reacted with 5F 203 to form the lysylamide conjugate.

-

Deprotection: The protecting groups on the lysine moiety are removed under appropriate conditions to yield the final prodrug.

-

Salt Formation: The final product is typically converted to a hydrochloride salt to improve its solubility and stability.

In Vitro Cytotoxicity Assay (MTS Assay)

The in vitro cytotoxicity of Phortress and 5F 203 is commonly assessed using a colorimetric MTS assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of the test compound (Phortress or 5F 203) and incubated for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: Following incubation, the MTS reagent is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of the MTS tetrazolium salt to a colored formazan product by viable cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490-500 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values are determined by non-linear regression analysis.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with the test compound.

-

Cell Seeding: A known number of cells are seeded into 6-well plates.

-

Compound Treatment: The cells are exposed to the test compound for a defined period (e.g., 24 hours).

-

Recovery: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for 1-3 weeks to allow for colony formation.

-

Fixation and Staining: The colonies are fixed with a mixture of methanol and acetic acid and then stained with crystal violet.

-

Colony Counting: Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies formed in the control group, adjusted for plating efficiency.

Human Tumor Xenograft Model

In vivo efficacy is evaluated using immunodeficient mice bearing human tumor xenografts.

-

Cell Implantation: Human cancer cells (e.g., MCF-7) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. Phortress is administered via a clinically relevant route (e.g., intravenous or intraperitoneal injection) according to a specified dosing schedule.

-

Tumor Measurement: Tumor volume is measured periodically using calipers.

-

Endpoint: The study is terminated when the tumors in the control group reach a maximum allowable size or after a predetermined treatment period.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Caption: A representative experimental workflow for the preclinical evaluation of Phortress.

DNA Adduct Formation Assay

The formation of DNA adducts can be detected using techniques such as ³²P-postlabeling or mass spectrometry.

-

Cell Treatment and DNA Isolation: Sensitive cancer cells are treated with the test compound. After treatment, genomic DNA is isolated and purified.

-

DNA Digestion: The DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.

-

³²P-Postlabeling: The adducted nucleotides are enriched and then radiolabeled at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Chromatography: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: The radioactive adduct spots on the TLC plates are detected by autoradiography and quantified using a phosphorimager.

Clinical Development and Future Perspectives

Phortress entered Phase I clinical trials in the United Kingdom in 2004 to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors. However, the trial was stopped early, and a recommended dose for Phase II studies was not established. Despite this setback, the novel mechanism of action of Phortress and its selective cytotoxicity in preclinical models continue to make it and its underlying principles a subject of interest in oncology research.

Future research may focus on identifying predictive biomarkers of sensitivity to Phortress, such as the expression and inducibility of CYP1A1 in tumors. Additionally, the development of analogues with improved pharmacokinetic and pharmacodynamic properties could revive interest in this class of compounds. The targeted metabolic activation strategy employed by Phortress remains a promising approach for the development of selective anticancer therapies.

Conclusion

Phortress represents a rationally designed antitumor agent with a unique and highly selective mechanism of action. Its development from a lead benzothiazole to a water-soluble prodrug highlights the power of medicinal chemistry in optimizing drug properties. The preclinical data robustly support its mechanism of action, which is dependent on the AhR signaling pathway and metabolic activation by CYP1A1 in sensitive cancer cells. While its clinical development was halted, the in-depth understanding of its pharmacology provides a valuable foundation for the future design of targeted cancer therapies. The detailed experimental protocols and quantitative data presented in this whitepaper serve as a comprehensive resource for researchers in the field of drug discovery and development.

References

- 1. Preclinical toxicokinetic evaluation of phortress [2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole lysylamide dihydrochloride] in two rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Phortress: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phortress, also known as NSC 710305, is a novel benzothiazole derivative investigated for its potent and selective antitumor activity.[1][2] It is a water-soluble prodrug of the active agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203).[1][3] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of Phortress, intended for professionals in the fields of oncology research and drug development.

Chemical Structure and Properties

Phortress is chemically described as (2S)-2,6-Diamino-N-[4-(5-fluoro-2-benzothiazolyl)-2-methylphenyl]hexanamide dihydrochloride.[4] The core structure consists of a 2-arylbenzothiazole moiety linked to a lysyl-amide group, which enhances its solubility and facilitates its formulation for parenteral administration.

The chemical structure of Phortress is depicted below:

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of Phortress

| Property | Value | Reference(s) |

| Chemical Name | (2S)-2,6-Diamino-N-[4-(5-fluoro-2-benzothiazolyl)-2-methylphenyl]hexanamide dihydrochloride | |

| Molecular Formula | C₂₀H₂₃FN₄OS·2HCl | |

| Molecular Weight | 459.41 g/mol | |

| CAS Number | 328087-38-3 | |

| Appearance | Crystalline solid | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO; 30 mg/mL in DMSO; 10 mg/mL in DMF; 10 mg/mL in PBS (pH 7.2) | |

| Storage | Store at -20°C | |

| SMILES | FC1=CC=C2C(N=C(C3=CC=C(NC(--INVALID-LINK--N)=O)C(C)=C3)S2)=C1.Cl.Cl | |

| InChI Key | QZSMNTOCJVVFEU-CKUXDGONSA-N |

Mechanism of Action and Signaling Pathway

The antitumor activity of Phortress is contingent upon its metabolic activation within sensitive cancer cells. This process is initiated by the cleavage of the lysyl-amide bond, releasing the active metabolite, 5F 203. The subsequent steps in its mechanism of action are detailed below and illustrated in the signaling pathway diagram.

-

Cellular Uptake and Aryl Hydrocarbon Receptor (AhR) Binding: 5F 203 is selectively taken up by sensitive tumor cells. Once inside the cell, it binds to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

-

Nuclear Translocation and CYP1A1 Induction: The 5F 203-AhR complex translocates to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, most notably Cytochrome P450 1A1 (CYP1A1), leading to its transcriptional activation and increased expression.

-

Metabolic Activation by CYP1A1: The induced CYP1A1 enzyme metabolizes 5F 203 into a reactive electrophilic intermediate.

-

DNA Adduct Formation and Cell Death: This reactive metabolite covalently binds to DNA, forming extensive DNA adducts. The accumulation of these DNA adducts leads to cell cycle arrest and ultimately, apoptotic cell death.

References

- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DNA Adduct Formation by Phortress Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phortress, a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is an experimental antitumor agent that exhibits potent and selective activity against a range of human carcinomas. Its mechanism of action is contingent upon metabolic activation within sensitive tumor cells, leading to the formation of electrophilic metabolites that covalently bind to DNA, forming DNA adducts. This guide provides a detailed technical overview of the metabolic activation of Phortress, the subsequent formation of DNA adducts, and the experimental methodologies employed to study these processes. Quantitative data on adduct formation are summarized, and key experimental protocols are detailed to enable replication and further investigation.

Introduction

Phortress (NSC 710305) was developed as a more soluble prodrug of the potent antitumor agent 5F 203.[1] The selective cytotoxicity of Phortress in certain cancer cell lines, such as MCF-7 (breast) and IGROV-1 (ovarian), is not inherent to the parent compound but is a direct consequence of its biotransformation into reactive species that inflict lethal DNA damage.[2][3] This process is initiated by the induction of the cytochrome P450 enzyme CYP1A1, which is a key determinant of tumor cell sensitivity.[2][4] Understanding the intricacies of Phortress metabolism and DNA adduct formation is crucial for its clinical development and for identifying patient populations most likely to respond to treatment.

Signaling Pathway of Phortress Bioactivation

The bioactivation of Phortress is a multi-step process initiated by the binding of its active metabolite, 5F 203, to the Aryl hydrocarbon Receptor (AhR). This initiates a signaling cascade that results in the upregulation of CYP1A1, the enzyme responsible for converting 5F 203 into its ultimate carcinogenic form.

The key steps in this pathway are:

-

Ligand Binding: 5F 203, released from Phortress, enters the cytoplasm and binds to the AhR, which is part of a cytosolic complex with heat shock protein 90 (HSP90), AhR-interacting protein (AIP, also known as XAP2), and p23.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, leading to its translocation into the nucleus.

-

Heterodimerization and DNA Binding: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).

-

Gene Transcription: The AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, most notably CYP1A1. This binding initiates the transcription of the CYP1A1 gene, leading to increased synthesis of CYP1A1 protein.

Caption: Phortress bioactivation via the AhR signaling pathway.

Formation of DNA Adducts

The CYP1A1 enzyme metabolizes 5F 203 into a highly reactive electrophilic intermediate, believed to be a nitrenium ion. This reactive species then readily attacks nucleophilic sites on DNA bases, primarily the C8 position of guanine, to form stable covalent adducts. The formation of these adducts disrupts the normal structure and function of DNA, leading to cell cycle arrest and ultimately, apoptosis in sensitive cancer cells.

Quantitative Data on DNA Adduct Formation

The extent of DNA adduct formation has been quantified in various in vitro and in vivo models using the 32P-postlabelling assay. The data consistently show a strong correlation between the levels of DNA adducts and the sensitivity of cancer cells to Phortress.

| Cell Line/Tissue | Treatment | Adduct Level (adducts per 108 nucleotides) | Reference |

| MCF-7 (breast cancer) | 1 µM 5F 203 for 24h | ~150 | |

| MCF-7 (breast cancer) | 10 µM 5F 203 for 24h | >250 (with a new dominant adduct) | |

| IGROV-1 (ovarian cancer) | 1 µM Phortress | One major and several minor adducts detected | |

| MDA-MB-435 (resistant) | 1 µM Phortress | No adducts detected | |

| MCF-7 Xenograft | 2 x 20 mg/kg Phortress (i.p.), weekly | 260 ± 80 | |

| IGROV-1 Xenograft | 2 x 20 mg/kg Phortress (i.p.), weekly | Significantly less than MCF-7 xenografts | |

| MDA-MB-435 Xenograft | 2 x 20 mg/kg Phortress (i.p.), weekly | No adducts detected |

Experimental Protocols

Cell Culture and Treatment for Adduct Analysis

-

Cell Lines: Human breast carcinoma MCF-7 (sensitive) and human ovarian carcinoma IGROV-1 (sensitive) cells are cultured in appropriate media (e.g., DMEM for MCF-7, RPMI-1640 for IGROV-1) supplemented with 10% fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing Phortress or 5F 203 at the desired concentrations (e.g., 100 nM to 10 µM). A vehicle control (e.g., 0.1% DMSO) is run in parallel.

-

Incubation: Cells are incubated for various time points (e.g., 2, 8, 24, 48, 72 hours) at 37°C in a humidified atmosphere of 5% CO2.

-

Harvesting: After incubation, cells are harvested by trypsinization, washed with PBS, and cell pellets are stored at -80°C until DNA extraction.

Caption: Workflow for cell culture and treatment for DNA adduct analysis.

32P-Postlabelling Assay for DNA Adduct Detection

This ultrasensitive method is widely used for the detection and quantification of DNA adducts. The protocol generally involves the following steps:

-

DNA Extraction: Genomic DNA is isolated from cell pellets or homogenized tumor tissue using a commercial DNA extraction kit or standard phenol-chloroform extraction methods.

-

Enzymatic Digestion: 5-10 µg of DNA is digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: The bulky aromatic DNA adducts are enriched from the excess of normal nucleotides. This can be achieved by butanol extraction or nuclease P1 digestion.

-

Butanol Extraction: Adducts are selectively extracted into n-butanol in the presence of a phase-transfer agent like tetrabutylammonium chloride.

-

Nuclease P1 Digestion: Nuclease P1 dephosphorylates the normal 3'-mononucleotides, leaving the bulky adducts as substrates for the subsequent labeling step.

-

-

32P-Labeling: The 5'-hydroxyl group of the enriched adducted nucleotides is radiolabeled by transferring the γ-32P from [γ-32P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

-

Chromatographic Separation: The 32P-labeled adducts are separated by multidimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography (HPLC).

-

Detection and Quantification: Adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are calculated relative to the total amount of nucleotides.

Caption: General workflow for the 32P-postlabelling assay.

In Vivo Xenograft Studies

-

Animal Model: Female immunodeficient nude mice (e.g., C57 nu/nu) are used.

-

Estrogen Supplementation: For estrogen-dependent cell lines like MCF-7, a slow-release 17β-estradiol pellet is implanted subcutaneously a week prior to cell injection to support tumor growth.

-

Tumor Cell Implantation: 1-5 million MCF-7 cells, resuspended in a mixture of media and Matrigel, are injected subcutaneously into the flank of the mice.

-

Phortress Administration: Once tumors reach a palpable size, mice are treated with Phortress (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection on a specified schedule (e.g., days 1 and 8).

-

Tumor Monitoring and Harvesting: Tumor growth is monitored regularly. At the end of the experiment, mice are euthanized, and tumors are excised for DNA adduct analysis.

CYP1A1 Activity Assay (EROD Assay)

The ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure the catalytic activity of CYP1A1.

-

Principle: CYP1A1 metabolizes the substrate 7-ethoxyresorufin to the fluorescent product resorufin. The rate of resorufin formation is proportional to CYP1A1 activity.

-

Procedure:

-

Cells are treated with Phortress or 5F 203 to induce CYP1A1 expression.

-

After induction, cells are washed and incubated with a reaction mixture containing 7-ethoxyresorufin.

-

The reaction is initiated by adding NADPH.

-

The increase in fluorescence due to resorufin production is measured over time using a fluorometric plate reader (excitation ~530-570 nm, emission ~580-590 nm).

-

A standard curve with known concentrations of resorufin is used for quantification.

-

Enzyme activity is typically normalized to the total protein content of the cell lysate.

-

Conclusion

The antitumor activity of Phortress is intricately linked to its metabolic activation by CYP1A1 and the subsequent formation of DNA adducts in sensitive cancer cells. The AhR signaling pathway plays a pivotal role in inducing the necessary enzymatic machinery for this bioactivation. The quantification of Phortress-induced DNA adducts by methods such as the 32P-postlabelling assay serves as a critical pharmacodynamic endpoint for assessing drug activity and predicting tumor response. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the mechanism of action of Phortress and other benzothiazole derivatives, with the ultimate goal of optimizing their therapeutic potential.

References

- 1. 32P-postlabeling analysis of non-radioactive aromatic carcinogen--DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Phortress: A Technical Overview of a Novel Benzothiazole Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phortress (NSC 710305), a lysylamide prodrug of the potent antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), represents a unique class of anticancer compounds with a distinct mechanism of action. Preclinical studies have demonstrated its selective activity against a range of human-derived carcinomas, primarily breast, ovarian, and renal cancers. Its mode of action is contingent on intracellular metabolic activation by the cytochrome P450 enzyme CYP1A1, leading to the formation of DNA adducts and subsequent cell death in susceptible tumor cells. This document provides an in-depth technical guide on the target cancer types, indications, and underlying molecular mechanisms of Phortress, based on available preclinical and clinical data.

Introduction

Phortress was developed as a water-soluble prodrug to overcome the poor bioavailability of its active counterpart, 5F 203. The rationale behind its design was to create a compound that could be administered systemically and would be selectively activated within the tumor microenvironment, thereby minimizing off-target toxicity. The core hypothesis is that tumors with high expression or inducibility of CYP1A1 would be particularly sensitive to Phortress.

Mechanism of Action

The antitumor activity of Phortress is a multi-step process initiated by its conversion to the active molecule 5F 203. The subsequent cascade of events is detailed below.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation

Once 5F 203 enters a cell, it acts as a potent ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This binding event triggers a conformational change in the AhR, leading to its translocation from the cytoplasm into the nucleus. Inside the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.

Metabolic Activation by CYP1A1 and DNA Adduct Formation

The primary consequence of AhR activation by 5F 203 is the transcriptional upregulation of the cytochrome P450 enzyme, CYP1A1.[1][2] This enzyme then metabolically activates 5F 203 into an electrophilic reactive intermediate. This reactive species covalently binds to DNA, forming extensive DNA adducts.[2] The accumulation of these adducts disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2]

Putative Role of c-MET Inhibition

Preliminary evidence suggests that 5F 203 may also exert its antitumor effects through the inhibition of the c-MET signaling pathway. Downregulation of MET activity has been observed in breast cancer cells treated with 5F 203, along with the inhibition of downstream signaling molecules such as Erk, MapK, and Mek. Aberrant c-MET activation is implicated in the progression of several cancers, including renal cell carcinoma, by promoting cell migration and inhibiting apoptosis.

Target Cancer Types and Indications

Phortress has been investigated in a range of cancer types in both preclinical and clinical settings.

Preclinical Data

In vitro and in vivo preclinical studies have demonstrated the potent and selective activity of Phortress against several human-derived cancer cell lines and xenograft models.

Table 1: Summary of Preclinical Activity of Phortress

| Cancer Type | Models | Key Findings |

| Breast Cancer | MCF-7, MDA-MB-435 cell lines; 9 human-derived mammary carcinoma xenograft models. | Potent cytotoxicity in sensitive cell lines (e.g., MCF-7). In xenograft models, Phortress showed significant antitumor activity in 7 out of 9 models, independent of estrogen receptor status, and was found to be equiactive to doxorubicin.[1] |

| Ovarian Cancer | IGROV-1 cell line. | High sensitivity to Phortress has been reported in preclinical screens. |

| Renal Cancer | TK10 cell line. | Preclinical data indicates sensitivity to Phortress. |

| Colorectal Cancer | HT29, SW480, SW620 cell lines. | Unexpectedly potent activity was observed in clonogenic survival and cell growth assays, suggesting a broader spectrum of activity than initially thought. |

Clinical Data

A Phase 1 clinical trial (CRUKD/04/036) was conducted to evaluate the safety, tolerability, and pharmacokinetics of Phortress in patients with advanced solid tumors.

Table 2: Patient Demographics and Cancer Types in Phase 1 Trial (CRUKD/04/036)

| Characteristic | Details |

| Number of Patients | 50 |

| Cancer Types | Advanced bowel (colorectal) cancer, lung cancer, esophageal cancer, and stomach cancer. |

| Trial Status | Terminated early. A maximum tolerated dose was not determined. |

The trial was stopped early, and as a result, a recommended dose for further studies was not established. The results of this trial have not been published in a peer-reviewed medical journal. Preliminary findings indicated that while Phortress was generally well-tolerated, with side effects including fatigue, headache, and arthralgia, its clinical activity was limited. Stable disease was observed in four patients: one with colorectal carcinoma, one with mesothelioma, and two with renal cell carcinoma.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are generalized methodologies based on published preclinical studies involving Phortress and its active metabolite 5F 203.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic effects of a compound on cultured cancer cells.

In Vivo Human Tumor Xenograft Studies

These studies assess the antitumor efficacy of a compound in a living organism.

-

Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.

-

Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. Phortress is administered, often intraperitoneally or intravenously, according to a predetermined schedule.

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

-

Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point. Tumors are then excised for further analysis, such as measurement of CYP1A1 expression or DNA adducts.

FDA Approval Status

Phortress is an investigational drug and is not approved by the U.S. Food and Drug Administration (FDA) or any other regulatory agency for the treatment of any cancer type. Clinical development was halted after the Phase 1 trial did not establish a recommended dose for further investigation.

Conclusion

Phortress is a novel anticancer agent with a unique mechanism of action that relies on tumor-specific metabolic activation. While it demonstrated promising and selective activity in preclinical models of breast, ovarian, and renal cancer, its clinical development was not pursued following an early-phase trial in a variety of advanced solid tumors. The data gathered to date suggest that the clinical utility of Phortress may be limited to a specific subset of tumors with high CYP1A1 expression. Further translational research would be necessary to identify predictive biomarkers to select patients who might benefit from this therapeutic approach. The potential for c-MET inhibition also warrants further investigation as a secondary mechanism of action. This document provides a comprehensive summary of the available technical information on Phortress to inform future research and drug development efforts in the field of oncology.

References

The Aryl Hydrocarbon Receptor and Phortress Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that has garnered significant interest in oncology as a potential therapeutic target. Initially studied for its role in mediating the toxic effects of environmental pollutants like dioxins, the AhR is now recognized for its involvement in a range of physiological and pathological processes, including cancer. One of the promising experimental anticancer agents that leverages the AhR signaling pathway is Phortress.

Phortress, a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), has demonstrated potent and selective antitumor activity in preclinical models of breast, ovarian, and renal cancers.[1] Its unique mechanism of action, which is distinct from conventional chemotherapeutic agents, centers on its interaction with the AhR, making it a subject of considerable research in the development of novel cancer therapies. This technical guide provides a comprehensive overview of the core biology of the AhR in the context of Phortress activity, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Phortress and the AhR Signaling Pathway

The antitumor activity of Phortress is initiated by its conversion to the active compound 5F 203.[1] 5F 203 acts as a potent agonist of the aryl hydrocarbon receptor.[2] The canonical AhR signaling pathway, which is central to the mechanism of Phortress, can be summarized in the following steps:

-

Ligand Binding and AhR Activation: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. The binding of a ligand, in this case 5F 203, to the PAS-B domain of the AhR triggers a conformational change in the receptor.

-

Nuclear Translocation: This conformational change exposes a nuclear localization sequence, leading to the translocation of the ligand-AhR complex into the nucleus.

-

Dimerization and DNA Binding: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of genes, most notably cytochrome P450 1A1 (CYP1A1).

-

Metabolic Activation and DNA Adduct Formation: The induced CYP1A1 enzyme metabolizes 5F 203 into a highly reactive electrophilic species. This reactive intermediate then forms covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in sensitive cancer cells.[3]

A significant aspect of the antitumor activity of Phortress is its selectivity, which is attributed to the differential expression and inducibility of CYP1A1 in sensitive versus resistant cancer cells.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro cytotoxicity of Phortress and its active metabolite 5F 203, as well as preclinical pharmacokinetic parameters.

Table 1: In Vitro Cytotoxicity of Phortress and 5F 203 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50 / GI50 (µM) | Reference |

| MCF-7 | Breast | Phortress | ~0.05 | |

| HT29 | Colorectal | Phortress | >10 | |

| SW480 | Colorectal | Phortress | ~5 | |

| SW620 | Colorectal | Phortress | >10 | |

| MCF-7 | Breast | 5F 203 | 0.008 | |

| MDA-MB-468 | Breast | 5F 203 | 0.012 | |

| KM12 | Colorectal | 5F 203 | 0.005 | |

| HCC2998 | Colorectal | 5F 203 | 0.004 |

Table 2: Preclinical Pharmacokinetics of Phortress in Mice

| Parameter | Value | Dosing | Reference |

| Maximum Tolerated Dose | 10 mg/kg | Intravenous (days 1 and 8) | |

| Cmax (Plasma) | Not specified | 10 mg/kg, i.v. | |

| AUC (Plasma) | Not specified | 10 mg/kg, i.v. | |

| Persistence | Murine pulmonary DNA adducts persisted | 10 or 20 mg/kg (days 1 and 8) |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Phortress and the AhR pathway.

AhR-Dependent Reporter Gene Assay

This protocol is a representative method for determining the AhR agonist activity of a compound like 5F 203 using a luciferase reporter gene assay.

Materials:

-

Human breast cancer cells (e.g., MCF-7)

-

XRE-luciferase reporter plasmid (e.g., pTX.Dir)

-

Control plasmid for transfection normalization (e.g., a Renilla luciferase vector)

-

Lipofectamine 2000 or other suitable transfection reagent

-

DMEM with 10% FBS and antibiotics

-

5F 203 (dissolved in DMSO)

-

TCDD (positive control, dissolved in DMSO)

-

DMSO (vehicle control)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the XRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of 5F 203 (e.g., 1 µM), TCDD (e.g., 10 nM), or DMSO vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 9 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction relative to the vehicle control.

CYP1A1 Induction Assay (Quantitative Real-Time PCR)

This protocol outlines the measurement of CYP1A1 mRNA expression levels following treatment with 5F 203.

Materials:

-

Human breast cancer cells (e.g., MCF-7)

-

5F 203 (dissolved in DMSO)

-

DMSO (vehicle control)

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for CYP1A1 and a housekeeping gene (e.g., β-actin or GAPDH)

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment: Culture MCF-7 cells to 70-80% confluency and treat with various concentrations of 5F 203 or DMSO for a specified time (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit following the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for CYP1A1 and the housekeeping gene.

-

Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

DNA Damage Assessment (Comet Assay)

This protocol describes the single-cell gel electrophoresis (comet) assay to detect DNA strand breaks induced by 5F 203.

Materials:

-

Human breast cancer cells (e.g., MCF-7)

-

5F 203 (dissolved in DMSO)

-

DMSO (vehicle control)

-

CometAssay slides

-

Low melting point agarose (LMPA)

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralizing buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Treatment: Treat MCF-7 cells with 5F 203 (e.g., 10 nM to 10 µM) or DMSO for the desired time (e.g., 24-72 hours).

-

Cell Embedding: Harvest the cells and resuspend them in PBS. Mix the cell suspension with molten LMPA and pipette onto a CometAssay slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer and allow the DNA to unwind for a specific time (e.g., 20-40 minutes).

-

Electrophoresis: Apply a voltage (e.g., 25 V) for a set time (e.g., 20-30 minutes) to allow the fragmented DNA to migrate out of the nucleoid.

-

Neutralization and Staining: Gently wash the slides with neutralizing buffer and then stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.

DNA Adduct Formation Assay (³²P-Postlabeling)

This is a highly sensitive method to detect DNA adducts formed by the reactive metabolites of 5F 203.

Materials:

-

DNA isolated from cells or tissues treated with Phortress or 5F 203

-

Micrococcal nuclease and spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or autoradiography film

Procedure:

-

DNA Digestion: Digest the DNA sample to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducts.

-

³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidimensional thin-layer chromatography (TLC).

-

Detection and Quantification: Detect the adducts by autoradiography or phosphorimaging and quantify the level of adducts relative to the total amount of DNA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of Phortress and a typical experimental workflow for its investigation.

Caption: Phortress/5F 203-AhR Signaling Pathway

Caption: Experimental Workflow for Phortress/5F 203 Investigation

Conclusion

Phortress represents a compelling example of a targeted anticancer agent that exploits the aryl hydrocarbon receptor signaling pathway. Its mechanism, involving metabolic activation by CYP1A1 to induce DNA damage in cancer cells, offers a unique approach to cancer therapy. This technical guide has provided a detailed overview of the interaction between Phortress and the AhR, summarizing key quantitative data and outlining essential experimental protocols. The continued investigation into the nuances of AhR signaling and the development of selective modulators like Phortress hold significant promise for the future of oncology drug development. Further research is warranted to fully elucidate the therapeutic potential and to identify patient populations most likely to benefit from this novel class of anticancer agents.

References

- 1. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 4. Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: a potential surrogate marker for patient sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Phortress In Vitro Assay Protocols: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phortress, a novel benzothiazole-based anticancer agent, has demonstrated significant cytotoxic activity against a range of human cancer cell lines. As a prodrug, its mechanism of action is contingent on intracellular activation, leading to the formation of DNA adducts and subsequent cell death. This document provides detailed application notes and protocols for the in vitro evaluation of Phortress, focusing on key assays to characterize its activity. These protocols are intended to guide researchers in the consistent and reproducible assessment of Phortress and similar compounds.

Introduction

Phortress (NSC 710305) is a water-soluble prodrug of the potent antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). Its unique mechanism of action involves binding to the aryl hydrocarbon receptor (AhR), which leads to the induction of cytochrome P450 1A1 (CYP1A1).[1] This enzyme metabolically activates 5F 203 into a reactive electrophilic species that binds to DNA, forming adducts that trigger cell cycle arrest and apoptosis.[1] The selective expression of CYP1A1 in certain tumor types is thought to contribute to the selective antitumor activity of Phortress. This document outlines protocols for assessing the in vitro efficacy and mechanism of action of Phortress.

Mechanism of Action Signaling Pathway

The proposed mechanism of action for Phortress is initiated by its passive diffusion into the cancer cell, followed by enzymatic conversion to its active form, 5F 203. This active metabolite then instigates a signaling cascade culminating in apoptosis.

Data Presentation

Table 1: Growth Inhibition (GI50) of Phortress in the NCI-60 Human Tumor Cell Line Panel

The 50% growth inhibition (GI50) values for Phortress have been determined across the National Cancer Institute's 60 human tumor cell line panel. The data indicates that Phortress is particularly active against certain breast, ovarian, and renal cancer cell lines.[1] A representative subset of this data is presented below.

| Cell Line | Cancer Type | GI50 (µM) |

| MCF7 | Breast | < 0.01 |

| T-47D | Breast | < 0.01 |

| OVCAR-3 | Ovarian | 0.02 |

| OVCAR-4 | Ovarian | < 0.01 |

| SN12C | Renal | 0.03 |

| UO-31 | Renal | 0.02 |

| HT29 | Colon | > 100 |

| HCT-116 | Colon | > 100 |

Note: Data is illustrative and compiled from published literature. Actual values may vary between experiments.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effects of Phortress on cancer cell lines using a colorimetric MTS assay.

Experimental Workflow:

Materials:

-

Cancer cell lines of interest (e.g., MCF7, HT29)

-

Complete cell culture medium

-

Phortress stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of Phortress in complete medium.

-

Remove the medium from the wells and add 100 µL of the Phortress dilutions (or vehicle control) to the respective wells.

-

Incubate the plates for 72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Clonogenic Survival Assay

This assay assesses the long-term effects of Phortress on the ability of single cells to form colonies.

Experimental Workflow:

References

Measuring Phortress Cytotoxicity in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phortress, a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is a novel antitumor agent with selective activity against a range of human cancers, including breast, ovarian, and renal carcinomas.[1][2] Its mechanism of action is distinct from traditional chemotherapeutics. Following administration, Phortress is converted to its active metabolite, 5F 203.[3] This active form is a potent ligand for the Aryl Hydrocarbon Receptor (AhR), and its binding initiates a signaling cascade that leads to the induction of cytochrome P450 1A1 (CYP1A1).[4] CYP1A1 metabolizes 5F 203 into a reactive electrophilic species that forms DNA adducts, ultimately triggering cell cycle arrest and apoptosis in susceptible cancer cells.[4] Additionally, preliminary evidence suggests a putative role for Phortress in the inhibition of the c-Met signaling pathway, which is implicated in tumor cell proliferation, migration, and survival.

These application notes provide a comprehensive guide to measuring the cytotoxicity of Phortress in cancer cell lines. Detailed protocols for key experimental assays are provided, along with a summary of reported cytotoxic concentrations and visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: Phortress (5F 203) Cytotoxicity

The following tables summarize the reported 50% inhibitory concentration (IC50) values for the active metabolite of Phortress, 5F 203, in various cancer cell lines. This data provides a quantitative measure of the compound's cytotoxic potency.

Table 1: IC50 Values of 5F 203 in Human Breast Cancer Cell Lines

| Cell Line | Receptor Status | IC50 (µM) | Assay |

| MCF-7 | ER+, PR+, HER2- | < 1 | Not specified |

| MDA-MB-468 | ER-, PR-, HER2- | < 1 | Not specified |

Table 2: IC50 Values of 5F 203 in Human Renal Cancer Cell Lines

| Cell Line | VHL Status | Sensitivity to 5F 203 |

| TK-10 | Wild-type | Sensitive |

| SN12C | Mutant | Sensitive |

| Caki-1 | Wild-type | Sensitive |

| ACHN | Wild-type | Not Sensitive |

Specific IC50 values for renal cancer cell lines were not detailed in the provided search results, but the relative sensitivity has been reported.

Experimental Protocols

This section provides detailed methodologies for assessing the cytotoxic effects of Phortress.

Cell Viability and Proliferation Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

Phortress (or 5F 203)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Phortress in complete culture medium. Remove the existing medium from the wells and add 100 µL of the Phortress dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.

This assay measures cell density by quantifying total cellular protein content.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

Phortress (or 5F 203)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

1% acetic acid

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the desired incubation period with Phortress, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Carefully wash the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air dry.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assays

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines of interest

-

Phortress (or 5F 203)

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with Phortress at the desired concentrations and for the appropriate time to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cell lines of interest

-

Phortress (or 5F 203)

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled 96-well plates suitable for luminescence measurements

-

Luminometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with a serial dilution of Phortress as described for the MTT assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.

-

Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Express the results as relative luminescence units (RLU) or as a fold change compared to the vehicle control.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, visualize the experimental workflow for assessing Phortress cytotoxicity and the key signaling pathways involved in its mechanism of action.

Caption: Workflow for assessing Phortress cytotoxicity.

Caption: Phortress-induced AhR signaling pathway.

Caption: Putative c-MET signaling inhibition.

References

- 1. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. cancerresearchuk.org [cancerresearchuk.org]

- 4. The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the IC50 of Phortress in MCF-7 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phortress, the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is an experimental antitumor agent demonstrating potent and selective activity against several human-derived carcinomas, including breast cancer.[1] Its mechanism of action is distinct from current chemotherapeutic agents and involves metabolic activation by cytochrome P450 1A1 (CYP1A1) into electrophilic species that form DNA adducts in sensitive tumor cells.[1] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Phortress in the MCF-7 human breast cancer cell line, a common model for estrogen receptor-positive breast cancer.

Data Presentation

The following table summarizes the quantitative data for the cytotoxic activity of Phortress against MCF-7 cells.

| Compound | Cell Line | IC50 Value | Assay Type | Reference |

| Phortress | MCF-7 | 40 nM | Not Specified | --INVALID-LINK-- |

Experimental Protocols

This section details the methodology for determining the IC50 value of Phortress in MCF-7 cells using a standard MTT assay.

MCF-7 Cell Culture

-

Cell Line: MCF-7 (human breast adenocarcinoma)

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, 1% Penicillin-Streptomycin, 0.1 mM Non-Essential Amino Acids (NEAA), and 1 mM Sodium Pyruvate.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are washed with Phosphate-Buffered Saline (PBS) and detached using a 0.25% Trypsin-EDTA solution. The cell suspension is then diluted with fresh medium and re-plated.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

-

MCF-7 cells

-

Complete culture medium

-

Phortress (dissolved in a suitable solvent, e.g., DMSO, and serially diluted in culture medium)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Phortress in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of Phortress. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Phortress) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and IC50 Determination

-

Calculate Percent Viability: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the Phortress concentration.

-

IC50 Calculation: The IC50 value, which is the concentration of Phortress that inhibits cell growth by 50%, can be determined from the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Visualizations

Signaling Pathway of Phortress in MCF-7 Cells

Caption: Proposed signaling pathway of Phortress in MCF-7 cells.

Experimental Workflow for IC50 Determination

Caption: Experimental workflow for IC50 determination of Phortress.

References

Application Notes and Protocols for Inducing CYP1A1 Expression for Phortress Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phortress, a pro-drug with the chemical name 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, demonstrates potent and selective anti-tumor activity. Its mechanism of action is contingent upon its metabolic activation by the cytochrome P450 enzyme, CYP1A1. This activation process converts Phortress into reactive electrophilic species that bind to DNA, forming adducts that lead to cell cycle arrest and apoptosis in sensitive cancer cells. Consequently, the expression level of CYP1A1 within tumor cells is a critical determinant of Phortress efficacy.

These application notes provide detailed protocols for the induction of CYP1A1 expression in cancer cell lines, methods for quantifying the induction, and assays to evaluate the subsequent cytotoxic effect of Phortress. The primary audience for this document includes researchers in oncology, pharmacology, and drug metabolism.

Signaling Pathway for CYP1A1 Induction

The induction of CYP1A1 is predominantly mediated by the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[1][2] Ligands, such as polycyclic aromatic hydrocarbons (PAHs) or dioxins, bind to the cytosolic AHR, which is complexed with heat shock proteins (Hsp90), X-associated protein 2 (XAP2), and p23. Upon ligand binding, the complex translocates to the nucleus, where AHR dissociates and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1] This AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter region of the CYP1A1 gene, initiating its transcription.[2][3] Phortress itself has been shown to be an AHR ligand, capable of inducing its own bioactivating enzyme.

Figure 1: AHR signaling pathway for CYP1A1 induction.

Data Presentation

Table 1: Prototypical Inducers of CYP1A1 Expression

| Inducer | Cell Line | Concentration | Incubation Time | Fold Induction (mRNA/Activity) | Reference |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | MCF-7 | 1 nM | 24 h | ~60-fold (mRNA) | |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | HepG2 | 10 nM | 24 h | ~30-fold (EROD activity) | |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Human Endometrial Explants | 10 nM | 72 h | Significant increase in EROD activity | |

| Omeprazole | Human Hepatocytes | 10-100 µM | 24-48 h | Species-dependent | |

| Omeprazole | HepG2 | 50 µM | - | Induces CYP1A1 | |

| 3-Methylcholanthrene (3-MC) | MCF-7 | - | 6 h | Peak CYP1B1 expression | |

| Benzo[a]pyrene | - | 2.5 µM | 24 h | 35 ± 9 fold (promoter activity) | |

| Phortress (5F-203) | Sensitive Cancer Cell Lines | 1 µM | 24 h | Significant induction |

Table 2: Cytotoxicity of Phortress in Relation to CYP1A1 Expression

| Cell Line | Condition | Phortress (5F-203) IC50 | Correlation | Reference |

| Breast Cancer (MCF-7, T-47D), Ovarian Cancer (IGROV) | Sensitive Lines | < 10 nM | High CYP1A1 inducibility | |

| NCI-60 Cell Line Panel | Induced CYP1A1 | Varies | Significant correlation between drug sensitivity and induced CYP1A1 mRNA (R = 0.752, P < 0.001) | |

| MCF-7 (Wild-type) | 5F-203 treatment | Sensitive | Induces CYP1A1 and DNA adducts | |

| MCF-7 (AHR-deficient) | 5F-203 treatment | Resistant | No CYP1A1 induction, reduced DNA adducts |

Experimental Protocols

Protocol 1: Cell Culture for CYP1A1 Induction Studies

This protocol provides guidelines for culturing MCF-7 and HepG2 cells, two commonly used cell lines for studying CYP1A1 induction and Phortress activity.

Materials:

-

MCF-7 or HepG2 cells

-

MCF-7 Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

-

HepG2 Growth Medium: EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and 1% L-Glutamine.

-

Phosphate Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA

-

Cell culture flasks/plates

-

Humidified incubator at 37°C with 5% CO2

Procedure:

-

Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium.

-

Cell Seeding: Plate the cells in appropriate culture vessels. For MCF-7, a seeding density of 20,000-30,000 cells/cm² is recommended. For HepG2, a seeding density of 40,000-50,000 cells/cm² is appropriate.

-

Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

-

Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add a minimal volume of pre-warmed 0.25% Trypsin-EDTA to cover the cells and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin by adding complete growth medium, and gently pipette to create a single-cell suspension. Centrifuge the cells and resuspend the pellet in fresh medium for subculturing at the desired ratio (e.g., 1:3 to 1:6).

Protocol 2: Induction of CYP1A1 Expression

This protocol describes the induction of CYP1A1 expression in cultured cells using a model inducer, TCDD.

Materials:

-

Cultured cells (e.g., MCF-7 or HepG2) at ~70-80% confluency

-

CYP1A1 inducer stock solution (e.g., 1 µM TCDD in DMSO)

-

Cell culture medium

Procedure:

-

Prepare working solutions of the CYP1A1 inducer in cell culture medium. For TCDD, a final concentration of 1-10 nM is typically effective. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inducer-treated wells.

-

Aspirate the existing medium from the cells and replace it with the medium containing the inducer or vehicle control.

-

Incubate the cells for the desired period. For TCDD, significant induction of CYP1A1 mRNA can be observed within a few hours, with protein levels peaking around 24-72 hours. A time-course experiment is recommended to determine the optimal induction time for a specific cell line and inducer.

-

Following incubation, harvest the cells for downstream analysis (e.g., Western blotting for CYP1A1 protein, EROD assay for CYP1A1 activity, or cytotoxicity assay with Phortress).

Figure 2: General experimental workflow.

Protocol 3: Western Blotting for CYP1A1 Protein Expression

This protocol details the quantification of CYP1A1 protein levels following induction.

Materials:

-

Cell lysates from induced and control cells

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-CYP1A1

-

Primary antibody: anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Wash cell monolayers with ice-cold PBS and lyse the cells in RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.